2,2'-Bis(diphenylphosphino)biphenyl

Catalog No.
S607954
CAS No.
84783-64-2
M.F
C36H28P2
M. Wt
522.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(diphenylphosphino)biphenyl

CAS Number

84783-64-2

Product Name

2,2'-Bis(diphenylphosphino)biphenyl

IUPAC Name

[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane

Molecular Formula

C36H28P2

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H

InChI Key

GRTJBNJOHNTQBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Synonyms

2,2'-bis(diphenylphosphino)-1,1'-biphenyl, BiPheP

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions

,2'-Bis(diphenylphosphino)biphenyl, also known as DPPP, is a widely used ligand in organic synthesis for transition-metal catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for building complex organic molecules. DPPP's structure features a biphenyl backbone with two diphenylphosphino groups attached at the 2,2' positions. The phosphorus atoms act as Lewis bases, donating electron density to a transition metal center. This creates a reactive intermediate that can facilitate the coupling of two organic fragments. Several studies have demonstrated DPPP's effectiveness in various cross-coupling reactions, including:

  • Buchwald-Hartwig amination
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Heck coupling
  • Hiyama coupling

DPPP's popularity stems from its versatility and ability to tune the reactivity of the catalyst. The bulky diphenyl groups on the phosphorus atoms create a sterically hindered environment around the metal center. This steric hindrance can be advantageous in reactions involving bulky substrates or when regioselectivity (directing the reaction to a specific site on a molecule) is desired.

Other Research Applications

Beyond cross-coupling reactions, 2,2'-Bis(diphenylphosphino)biphenyl has found applications in other areas of scientific research. For instance, studies have explored its use in:

  • Hydrogenation reactions : DPPP can be used as a ligand for metal catalysts that activate hydrogen gas for hydrogenation reactions, which are essential for reducing unsaturated carbon-carbon bonds.
  • Hydroformylation reactions : DPPP-based catalysts can be employed in hydroformylation reactions, which introduce an aldehyde functional group (R-CHO) into an alkene molecule.
  • Polymerization catalysis : DPPP can be used as a ligand for catalysts that promote the formation of polymers, which are long-chain molecules formed by linking repeating units.

2,2'-Bis(diphenylphosphino)biphenyl (dpp-b) is a white crystalline organophosphorus compound []. It belongs to a class of compounds called bidentate phosphines, meaning they possess two phosphorus atoms that can bind to metals. Due to this property, dpp-b finds significant application in various areas of scientific research, particularly in catalysis.


Molecular Structure Analysis

The key feature of dpp-b's structure is the biphenyl core (two phenyl rings connected by a single carbon-carbon bond) with a phosphine group (PPh2) attached to each phenyl ring at the 2nd position (meta). This structure provides several notable aspects:

  • Chelating ability: The two phosphine groups can bind to a metal center, forming a five-membered chelate ring. This chelation enhances the stability of the resulting metal complex.
  • Steric bulk: The bulky diphenyl groups (Ph2) around the phosphorus atoms create steric hindrance, influencing the reactivity and selectivity of the metal catalyst.
  • Electronic properties: The phenyl groups can donate electrons to the phosphorus atoms, slightly increasing their nucleophilicity and affecting the interaction with metal centers [].

Chemical Reactions Analysis

  • Synthesis of metal complexes: dpp-b reacts with various metal precursors to form complexes. For example, with palladium chloride (PdCl2), it reacts as follows:
PdCl2 + 2 dpp-b → Pd(dpp-b)2 + 2 Cl-

This Pd(dpp-b)2 complex is a versatile catalyst for numerous organic transformations like hydrogenation (adding H2) and cross-coupling reactions (forming C-C bonds).


Physical And Chemical Properties Analysis

  • Melting point: 211-215 °C
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in common organic solvents like dichloromethane and chloroform []
  • Stability: Stable under inert atmosphere, moisture sensitive []

dpp-b's mechanism of action lies in its ability to form complexes with transition metals. The lone pairs on the phosphorus atoms donate electrons to the empty orbitals of the metal, creating a Lewis acid-base adduct. This complexation activates the metal center, making it more susceptible to participate in catalytic cycles for various organic transformations. For instance, in Pd(dpp-b)2 catalyzed hydrogenation, the coordinated hydrogen molecule weakens the H-H bond, facilitating its cleavage and subsequent addition to the substrate molecule.

dpp-b is considered a mild irritant []. However, it's recommended to handle it with care following standard laboratory safety protocols due to its:

  • Susceptibility to oxidation: dpp-b can react with oxygen to form toxic phosphine oxides.
  • Possible health effects: Prolonged or repeated exposure may cause respiratory irritation and other health problems [].

XLogP3

8.9

Wikipedia

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

Dates

Modify: 2023-08-15

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